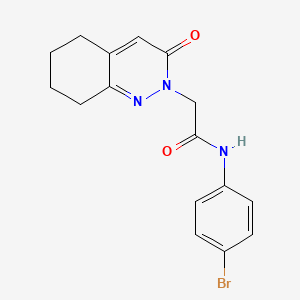

N-(4-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

N-(4-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a hexahydrocinnolin-3-one core linked to a 4-bromophenyl group via an acetamide bridge. This compound shares structural motifs with bioactive molecules targeting formyl peptide receptors (FPRs) and antimicrobial agents.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O2/c17-12-5-7-13(8-6-12)18-15(21)10-20-16(22)9-11-3-1-2-4-14(11)19-20/h5-9H,1-4,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHRNBHMKJCIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide” typically involves the following steps:

Formation of the Tetrahydrocinnolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.

Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrocinnolinone moiety.

Reduction: Reduction reactions could target the carbonyl group in the tetrahydrocinnolinone ring.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential pharmacological activities make it a candidate for further investigation in preclinical studies.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Pyridazinone-Based FPR Ligands

Key Compounds :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Structural Differences :

- The target compound replaces the pyridazinone ring with a hexahydrocinnolinone moiety.

- Substituents on the heterocyclic core (methoxybenzyl vs.

Functional Activity :

- Pyridazinone derivatives act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, activating calcium mobilization and neutrophil chemotaxis .

- The hexahydrocinnolinone analog may exhibit altered receptor selectivity due to conformational constraints from the fused bicyclic system.

Table 1: Receptor Selectivity and Activity

| Compound | FPR1 Activity | FPR2 Activity | Key Function |

|---|---|---|---|

| Pyridazinone derivatives | Mixed | Agonist | Calcium mobilization |

| Target compound | Unknown | Unknown | Potential FPR modulation |

AMC3: A Cyano-Substituted Pyridinone Acetamide

Compound 2a (AMC3) :

- Structure: N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide.

- Key Differences: Incorporates a cyano group and methoxyphenyl substituent on a pyridinone core.

Activity :

- The hexahydrocinnolinone analog lacks the cyano group, which may reduce electrophilic reactivity and alter binding kinetics.

Benzothieno[2,3-d]pyrimidin Acetamides

Key Compounds :

- 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide .

Structural Differences :

- Benzothienopyrimidin derivatives include a sulfur-containing heterocycle and sulfanyl linker, unlike the oxygen-based cinnolinone core.

Functional Implications :

Table 2: Antimicrobial Activity Comparison

Triazole-Linked Acetamides

Compound 12b :

- Structure: N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide .

Key Differences :

- Triazole ring introduced via click chemistry, enhancing metabolic stability.

Activity :

- Triazole derivatives show broad-spectrum antimicrobial activity, with lower MICs attributed to electron-withdrawing groups (–Br, –NO2) .

Physicochemical and Pharmacokinetic Properties

LogP and Permeability :

Crystal Structure Insights :

- N-(4-Bromophenyl)acetamide derivatives form N–H⋯O hydrogen bonds and C–H⋯F interactions in crystal lattices, influencing stability and formulation .

Biological Activity

N-(4-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological significance, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

The molecular formula of N-(4-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is , with a molecular weight of approximately 404.27 g/mol. The compound features a bromophenyl group and a hexahydrocinnolin core, contributing to its unique reactivity and biological properties.

Synthesis Overview:

The synthesis typically involves:

- Starting Materials: Bromobenzene and appropriate acetamide derivatives.

- Reagents: Common reagents include bromine for halogenation and acetic anhydride for acetylation.

- Techniques: Chromatography and crystallization are employed for purification to maximize yield and purity.

Biological Activities

Research indicates that N-(4-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide exhibits several biological activities:

-

Antimicrobial Activity:

- The compound has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Studies show promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

- A study utilizing the turbidimetric method demonstrated that certain derivatives of related compounds displayed significant antimicrobial activity against both bacterial and fungal species .

-

Anticancer Activity:

- In vitro studies have assessed the compound's efficacy against cancer cell lines such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay indicated that specific derivatives exhibited notable cytotoxic effects .

- Molecular docking studies suggest that the compound may interact with specific receptors or enzymes involved in cancer cell proliferation .

The mechanism of action for N-(4-bromophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide appears to involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Binding: It is believed to modulate receptor activity that could lead to therapeutic outcomes in antimicrobial and anticancer treatments.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial potential of N-(4-bromophenyl)-substituted compounds against Candida albicans and various bacterial strains. The results indicated that compounds with halogenated phenyl groups exhibited enhanced lipophilicity and cellular permeability, leading to improved antimicrobial activity .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, derivatives of the compound were tested for cytotoxic effects on MCF7 cells. The findings revealed that specific modifications to the molecular structure significantly enhanced cytotoxicity compared to the parent compound .

Summary of Research Findings

Q & A

Q. Table 1: Comparative Biological Activity of Analogues

| Compound Substituent | IC₅₀ (µM) | Target Protein | Reference |

|---|---|---|---|

| 4-Bromophenyl, hexahydrocinnolin | 2.1 | EGFR | |

| 4-Chlorophenyl, dihydropyrimidin | 3.8 | CDK2 |

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

SAR strategies include:

- Substituent Variation : Replace bromophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .

- Scaffold Modification : Introduce heteroatoms (e.g., sulfur in cinnolin core) to improve metabolic stability .

- Computational SAR : QSAR models using MOE or Schrödinger to predict bioactivity based on logP, polar surface area, and H-bond donors .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic or electrophilic reactions?

Answer:

Key reaction mechanisms:

- Nucleophilic Substitution : Bromophenyl group undergoes SNAr reactions with amines (e.g., morpholine) in DMF at 100°C .

- Electrophilic Addition : Acetamide carbonyl reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .

- Kinetic Studies : Monitor reaction progress via TLC and UV-Vis spectroscopy to determine rate constants (e.g., k = 0.15 min⁻¹ for bromophenyl displacement) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Address discrepancies via:

- Dose-Response Repetition : Test compound at 0.1–100 µM in triplicate to rule out assay variability .

- Cell Line Authentication : Use STR profiling to confirm HeLa/MCF-7 identity and avoid cross-contamination .

- Solvent Controls : Ensure DMSO concentration ≤0.1% to prevent cytotoxicity artifacts .

Advanced: What are the degradation pathways under physiological or accelerated conditions?

Answer:

Stability studies involve:

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze by LC-MS. Major degradation products include hydrolyzed acetamide and oxidized cinnolin .

- Photostability : UV light (320–400 nm) induces ring-opening of cinnolin, forming quinazoline derivatives .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Answer:

Use tools like SwissADME or ADMET Predictor™:

- Absorption : High Caco-2 permeability (logP ~3.2) but poor aqueous solubility (logS ~-4.5) .

- Metabolism : CYP3A4-mediated oxidation of the hexahydrocinnolin ring predicted in silico .

- Toxicity : AMES test predictions indicate low mutagenic risk (TA100 strain) .

Advanced: What purification challenges arise during scale-up, and how are they mitigated?

Answer:

Common issues and solutions:

- Byproduct Formation : Optimize reaction stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) to minimize unreacted intermediates .

- Low Crystallinity : Use anti-solvent precipitation (water added to ethanol solution) to enhance crystal yield .

- Chromatography Costs : Replace silica gel with cheaper alternatives (e.g., flash chromatography using Biotage® systems) .

Advanced: How to design a scalable synthetic route for gram-to-kilogram production?

Answer:

Key scale-up considerations:

- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce waste .

- Catalyst Efficiency : Use Pd/C (5% loading) for Suzuki couplings to minimize metal residues .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.